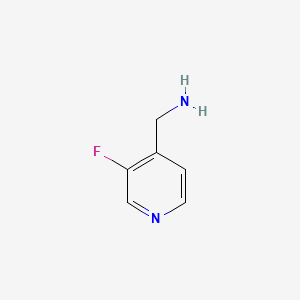

(3-氟吡啶-4-基)甲胺

描述

“(3-Fluoropyridin-4-yl)methanamine” is a chemical compound with the CAS Number: 870063-62-0 . It has a molecular weight of 126.13 and its IUPAC name is (3-fluoro-4-pyridinyl)methanamine . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C . The compound is colorless to yellow in its solid or liquid form .

Molecular Structure Analysis

The InChI code for “(3-Fluoropyridin-4-yl)methanamine” is 1S/C6H7FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 . This indicates that the compound consists of 6 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

“(3-Fluoropyridin-4-yl)methanamine” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 200.1±25.0 °C at 760 mmHg . The compound has a flash point of 74.8±23.2 °C . The vapour pressure of the compound is 0.3±0.4 mmHg at 25°C .科学研究应用

抗抑郁药候选药物:发现了1-(1-苯甲酰哌啶-4-基)甲胺的新型衍生物,这些衍生物是血清素5-HT1A受体的“偏向激动剂”,表现出强效的类抗抑郁活性。这些衍生物,包括含有氟取代苯环的化合物,对5-HT1A受体具有高亲和力,并且对其他受体具有选择性,表明有潜力作为抗抑郁药物候选药物 (Sniecikowska et al., 2019)。

有机反应中的催化作用:含氟三脚架配体的镍(II)配合物,包括(3-氟吡啶-4-基)甲胺衍生物,已经合成并显示出高效催化环己烷的氧化和苯酚的O-芳基化反应。这些配合物在各种有机反应中展现出有希望的催化潜力 (Kerbib et al., 2020)。

抗菌和抗真菌活性:合成的衍生物(3-(5-溴吡啶-2-基)氮杂环丙烷基)甲胺表现出可接受的抗菌和抗真菌活性,突显了其在开发抗微生物药物中的潜在应用 (Rao et al., 2013)。

有机化学中的光物理性质:已经研究了各种(蒽-9-基)甲胺的光物理性质,重点关注光诱导电子转移和荧光猝灭。这些性质对于开发光活性材料和理解电子转移机制至关重要 (Mathew et al., 2020)。

光细胞毒性和细胞成像:包括从(吡啶-2-基)甲胺配体衍生的铁(III)配合物已经开发用于细胞成像,并在红光下显示出光细胞毒性。这些配合物是光激活癌症治疗的潜在候选药物 (Basu et al., 2014)。

骨骼疾病治疗:报道了一种靶向Wnt β-连环蛋白信号系统的小分子的发现,其中包括(1-(4-(萘-2-基)嘧啶-2-基)哌啶-4-基)甲胺衍生物。这些化合物已经显示出在增加骨形成速率方面治疗骨骼疾病的潜力 (Pelletier et al., 2009)。

安全和危害

属性

IUPAC Name |

(3-fluoropyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJQSIDUEOBFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670390 | |

| Record name | 1-(3-Fluoropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoropyridin-4-yl)methanamine | |

CAS RN |

870063-62-0 | |

| Record name | 1-(3-Fluoropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoropyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)

![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)